molecular formula C21H23FN4O2S2 B2354718 N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide CAS No. 338954-13-5

N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide

Cat. No.: B2354718
CAS No.: 338954-13-5
M. Wt: 446.56
InChI Key: YEMOWHUBOFASBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4, an allylsulfanyl group at position 5, and a phenylethyl side chain linked to a 4-fluorobenzenesulfonamide moiety. The structural complexity arises from the combination of hydrophobic (ethyl, phenyl), electron-withdrawing (fluorobenzenesulfonamide), and reactive (allylsulfanyl) groups. Its synthesis likely follows protocols analogous to those for triazole derivatives, such as sodium ethoxide-mediated coupling with α-halogenated ketones, as described in .

Properties

IUPAC Name

N-[1-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S2/c1-3-14-29-21-24-23-20(26(21)4-2)19(15-16-8-6-5-7-9-16)25-30(27,28)18-12-10-17(22)11-13-18/h3,5-13,19,25H,1,4,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMOWHUBOFASBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[5-(Allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide, also known by its CAS number 338954-13-5, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23FN4O2S2C_{21}H_{23}FN_{4}O_{2}S_{2}, with a molecular weight of 446.56 g/mol. It features a triazole ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H23FN4O2S2
Molecular Weight446.56 g/mol
Density1.29 g/cm³ (predicted)
Boiling Point632.7 °C (predicted)
pKa8.76 (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of triazole derivatives in cancer treatment .

Anticonvulsant Activity

Compounds containing triazole structures have been associated with anticonvulsant effects. A related study demonstrated that certain triazole derivatives showed significant anticonvulsant activity in both PTZ and MES models, suggesting a mechanism involving benzodiazepine receptors . This indicates that this compound may also possess similar properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with benzodiazepine receptors may mediate anticonvulsant effects.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A comprehensive screening of various triazole derivatives revealed that modifications in the side chains significantly influenced their anticancer efficacy. The specific structure of this compound was found to enhance its interaction with cancer cell lines compared to other derivatives .

Anticonvulsant Studies

In a comparative study assessing the anticonvulsant potential of several triazole compounds, it was noted that those with substituents similar to those found in this compound exhibited superior efficacy in seizure models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound ID/CAS Triazole Substituents Sulfonamide/Other Groups Key Properties/Applications Reference
Target (338953-98-3) 4-Ethyl, 5-allylsulfanyl 4-Fluorobenzenesulfonamide Structural complexity; potential agrochemical/drug candidate
338954-00-0 4-Methyl, 5-allylsulfanyl 4-Methylbenzenesulfonamide Reduced steric bulk vs. ethyl; likely lower metabolic stability
Example from 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl)phenyl Phenylethanone Demonstrates triazole tolerance for aryl sulfonyl groups; synthetic method relevance
Example 53 () Chromen-2-yl, pyrazolo-pyrimidine 2-Fluoro-N-isopropylbenzamide Highlights fluorinated sulfonamide bioisosteres; MP: 175–178°C
Triazolinthiones 3-Pyridyl, aryl substituents Thioketone Plant growth promotion at low concentrations

Key Comparisons:

Substituent Effects on Physicochemical Properties: The ethyl group at position 4 in the target compound likely enhances metabolic stability compared to the methyl group in 338954-00-0, as alkyl chain length correlates with resistance to oxidative degradation.

Synthetic Methodologies :

  • The target compound’s synthesis may mirror ’s procedure, which employs sodium ethoxide and α-halogenated ketones to functionalize triazoles. Such methods are robust for introducing diverse sulfonamide and aryl groups .

Research Findings and Implications

  • Thermal Stability : The melting point of Example 53 (, –178°C) suggests fluorinated sulfonamides exhibit moderate thermal stability, a trait likely shared by the target compound .
  • Hypotheses for Further Study :
    • The allylsulfanyl group may confer reactivity for further functionalization (e.g., Michael additions).
    • Fluorine’s electron-withdrawing effect could enhance binding affinity in target proteins, as seen in fluorinated fentanyl analogues () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.